Cas no 2137099-05-7 ((1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol)

(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol structure
2137099-05-7 structure
Product name:(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol
CAS No:2137099-05-7
MF:C11H12F2O
Molecular Weight:198.209190368652
CID:6006212
PubChem ID:105451357

(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • (1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol
    • EN300-1129333
    • [(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
    • 2137099-05-7
    • インチ: 1S/C11H12F2O/c12-9-3-1-2-8(4-9)11(7-14)5-10(13)6-11/h1-4,10,14H,5-7H2
    • InChIKey: ZTOWEYVXDQWVPY-UHFFFAOYSA-N
    • SMILES: FC1CC(C2C=CC=C(C=2)F)(CO)C1

計算された属性

  • 精确分子量: 198.08562133g/mol
  • 同位素质量: 198.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 20.2Ų

(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129333-0.5g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1129333-10.0g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7
10g
$3131.0 2023-05-23
Enamine
EN300-1129333-5g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1129333-0.25g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1129333-2.5g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1129333-0.1g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1129333-0.05g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1129333-5.0g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7
5g
$2110.0 2023-05-23
Enamine
EN300-1129333-1.0g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7
1g
$728.0 2023-05-23
Enamine
EN300-1129333-1g
[(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutyl]methanol
2137099-05-7 95%
1g
$728.0 2023-10-26

(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol 関連文献

(1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanolに関する追加情報

Introduction to (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol (CAS No. 2137099-05-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol, identified by its CAS number 2137099-05-7, has garnered significant attention due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry.

The structural framework of (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol incorporates a cyclobutyl core substituted with a fluoro group and a phenyl ring at the 1-position. This configuration imparts distinct electronic and steric properties that are crucial for its interaction with biological targets. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, pharmacokinetic profiles, and overall efficacy of a drug molecule.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can modulate the lipophilicity and polarizability of molecules, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) properties. The compound (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol exemplifies this trend, as its fluorinated structure suggests potential for developing drugs with improved pharmacological properties.

One of the most compelling aspects of (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes and receptors implicated in various diseases. These findings highlight the compound's potential as a lead molecule in drug discovery programs.

The stereochemistry of (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol is another critical factor that contributes to its unique properties. The (1R,3R) configuration ensures optimal interactions with biological targets by aligning key functional groups in an energetically favorable manner. This stereochemical precision is often essential for achieving high efficacy and selectivity in drug design. Recent advances in chiral synthesis have enabled the efficient preparation of such enantiomerically pure compounds, facilitating their incorporation into drug development pipelines.

Moreover, the compound's fluoro-substituted phenyl ring offers additional opportunities for modulating its biological activity. Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions. These interactions can enhance binding affinity and improve drug-like properties. The combination of these features makes (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol a versatile scaffold for designing novel therapeutic agents.

In conclusion, (1R,3R)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol (CAS No. 2137099-05-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural and functional properties make it a valuable tool for developing new drugs with improved pharmacological profiles. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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